des-His1-[Glu9]-Glucagon (1-29) amide des-His1-[Glu9]-Glucagon (1-29) amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14496602
InChI: InChI=1S/C148H221N41O47S/c1-70(2)54-95(131(221)171-94(49-53-237-11)130(220)179-102(61-111(154)202)140(230)188-117(74(8)194)120(155)210)174-135(225)101(60-81-64-162-86-29-19-18-28-84(81)86)178-128(218)92(43-47-110(153)201)172-144(234)116(72(5)6)187-138(228)99(56-77-24-14-12-15-25-77)177-136(226)103(62-114(206)207)180-127(217)91(42-46-109(152)200)165-121(211)73(7)164-124(214)88(31-22-51-160-147(156)157)167-125(215)89(32-23-52-161-148(158)159)169-142(232)106(68-192)184-137(227)104(63-115(208)209)181-132(222)96(55-71(3)4)173-133(223)97(58-79-33-37-82(197)38-34-79)175-126(216)87(30-20-21-50-149)168-141(231)105(67-191)183-134(224)98(59-80-35-39-83(198)40-36-80)176-129(219)93(44-48-113(204)205)170-143(233)107(69-193)185-146(236)119(76(10)196)189-139(229)100(57-78-26-16-13-17-27-78)182-145(235)118(75(9)195)186-112(203)65-163-123(213)90(41-45-108(151)199)166-122(212)85(150)66-190/h12-19,24-29,33-40,64,70-76,85,87-107,116-119,162,190-198H,20-23,30-32,41-63,65-69,149-150H2,1-11H3,(H2,151,199)(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,210)(H,163,213)(H,164,214)(H,165,211)(H,166,212)(H,167,215)(H,168,231)(H,169,232)(H,170,233)(H,171,221)(H,172,234)(H,173,223)(H,174,225)(H,175,216)(H,176,219)(H,177,226)(H,178,218)(H,179,220)(H,180,217)(H,181,222)(H,182,235)(H,183,224)(H,184,227)(H,185,236)(H,186,203)(H,187,228)(H,188,230)(H,189,229)(H,204,205)(H,206,207)(H,208,209)(H4,156,157,160)(H4,158,159,161)
SMILES:
Molecular Formula: C148H221N41O47S
Molecular Weight: 3358.7 g/mol

des-His1-[Glu9]-Glucagon (1-29) amide

CAS No.:

Cat. No.: VC14496602

Molecular Formula: C148H221N41O47S

Molecular Weight: 3358.7 g/mol

* For research use only. Not for human or veterinary use.

des-His1-[Glu9]-Glucagon (1-29) amide -

Specification

Molecular Formula C148H221N41O47S
Molecular Weight 3358.7 g/mol
IUPAC Name 5-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C148H221N41O47S/c1-70(2)54-95(131(221)171-94(49-53-237-11)130(220)179-102(61-111(154)202)140(230)188-117(74(8)194)120(155)210)174-135(225)101(60-81-64-162-86-29-19-18-28-84(81)86)178-128(218)92(43-47-110(153)201)172-144(234)116(72(5)6)187-138(228)99(56-77-24-14-12-15-25-77)177-136(226)103(62-114(206)207)180-127(217)91(42-46-109(152)200)165-121(211)73(7)164-124(214)88(31-22-51-160-147(156)157)167-125(215)89(32-23-52-161-148(158)159)169-142(232)106(68-192)184-137(227)104(63-115(208)209)181-132(222)96(55-71(3)4)173-133(223)97(58-79-33-37-82(197)38-34-79)175-126(216)87(30-20-21-50-149)168-141(231)105(67-191)183-134(224)98(59-80-35-39-83(198)40-36-80)176-129(219)93(44-48-113(204)205)170-143(233)107(69-193)185-146(236)119(76(10)196)189-139(229)100(57-78-26-16-13-17-27-78)182-145(235)118(75(9)195)186-112(203)65-163-123(213)90(41-45-108(151)199)166-122(212)85(150)66-190/h12-19,24-29,33-40,64,70-76,85,87-107,116-119,162,190-198H,20-23,30-32,41-63,65-69,149-150H2,1-11H3,(H2,151,199)(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,210)(H,163,213)(H,164,214)(H,165,211)(H,166,212)(H,167,215)(H,168,231)(H,169,232)(H,170,233)(H,171,221)(H,172,234)(H,173,223)(H,174,225)(H,175,216)(H,176,219)(H,177,226)(H,178,218)(H,179,220)(H,180,217)(H,181,222)(H,182,235)(H,183,224)(H,184,227)(H,185,236)(H,186,203)(H,187,228)(H,188,230)(H,189,229)(H,204,205)(H,206,207)(H,208,209)(H4,156,157,160)(H4,158,159,161)
Standard InChI Key RVXSASLSNHDASC-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)N

Introduction

Chemical and Structural Characteristics

Molecular Architecture

des-His1-[Glu9]-Glucagon (1-29) amide (CAS No. 110084-95-2) is a 29-amino acid peptide derived from native glucagon through two key modifications: (1) removal of the N-terminal histidine residue (des-His1) and (2) substitution of aspartic acid with glutamic acid at position 9 (Glu9) . These alterations profoundly affect receptor interaction while maintaining structural stability. The peptide’s molecular formula is C₁₄₈H₂₂₁N₄₁O₄₇S, with a molecular weight of 3358.68 g/mol .

Table 1: Key Chemical Properties

PropertyValue
CAS Number110084-95-2
Molecular FormulaC₁₄₈H₂₂₁N₄₁O₄₇S
Molecular Weight3358.68 g/mol
SolubilityWater-soluble
Storage Conditions-20°C in desiccated environment
Purity≥95% (HPLC)

The primary structure retains most of glucagon’s sequence: H-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Glu-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-NH₂ . The C-terminal amidation enhances metabolic stability compared to native glucagon .

Structural-Functional Relationships

The des-His1 modification eliminates the histidine residue critical for glucagon’s agonist activity, while the Glu9 substitution alters charge distribution in the mid-region of the peptide . X-ray crystallographic studies suggest these changes disrupt the conformational changes required for G protein coupling while maintaining high-affinity receptor binding .

Mechanism of Action

Receptor Binding Kinetics

Unlike native glucagon, which exhibits biphasic binding to hepatocyte membranes (two apparent dissociation constants), des-His1-[Glu9]-glucagon amide binds via a single first-order process . In intact hepatocytes:

  • Association Rate: 0.12 ± 0.03 min⁻¹ (vs. 0.25 ± 0.05 and 0.04 ± 0.01 min⁻¹ for glucagon)

  • Dissociation Rate: Complete reversal within 60 minutes (vs. <50% reversal for glucagon under identical conditions)

Permeabilization experiments reveal GTP sensitivity differences:

  • Glucagon binding decreases 40% with GTPγS (a non-hydrolyzable GTP analog)

  • Antagonist binding remains unaffected by GTP or Mg²⁺ concentration changes

Signal Transduction Interference

The compound competitively inhibits glucagon-induced cAMP production with an IC₅₀ of 58 nM in rat hepatocytes . It shows no intrinsic agonist activity across concentrations up to 10 μM . Mechanistically, it stabilizes the glucagon receptor in an inactive conformation, preventing Gαs protein activation while allowing β-arrestin recruitment in some cell types .

Pharmacological Profile

In Vitro Effects

  • Hepatocyte Studies: Reduces glucagon-stimulated (10 nM) glucose output by 92% at 1 μM

  • Insulin Secretion: Enhances glucose-stimulated insulin release by 35% in perfused rat pancreas at 100 nM

  • Receptor Selectivity: >1000-fold selectivity over GLP-1 and GIP receptors

In Vivo Efficacy

Animal models demonstrate dose-dependent effects:

Research Applications

Receptor Signaling Studies

The compound has been instrumental in elucidating:

  • Constitutive activity of glucagon receptors

  • RAMP2-mediated modulation of glucagon receptor trafficking

  • Spatiotemporal dynamics of receptor-arrestin complexes

Drug Development

As a lead compound, it informed the design of:

  • Small-Molecule Antagonists: LY-2409021 (phase II) and MK-0893 (phase I)

  • Biased Agonists: Peptides with selective G protein vs. arrestin signaling

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